molecular formula C7H14N2O2 B3016820 methyl N-(1-methylpyrrolidin-3-yl)carbamate CAS No. 1602868-61-0

methyl N-(1-methylpyrrolidin-3-yl)carbamate

Cat. No. B3016820
CAS RN: 1602868-61-0
M. Wt: 158.201
InChI Key: UPBOVENUHUGTJI-UHFFFAOYSA-N
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Description

Methyl N-(1-methylpyrrolidin-3-yl)carbamate is a chemical compound that is part of a broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH) and an alcohol, where the hydrogen in the hydroxyl group is replaced by an alkyl group. Carbamates are known for their diverse biological activities and applications in pharmaceuticals and agriculture.

Synthesis Analysis

The synthesis of carbamates can be achieved through various methods. For instance, methyl N-phenyl carbamate can be synthesized from aniline using methyl formate as a carbonylating agent, which is considered a green and efficient method . Similarly, N-methylpyrrolidone, a related compound, can be synthesized from γ-aminobutyric acid (GABA) through cyclization and subsequent methylation using methanol and a halogen salt as a catalyst . These methods suggest that the synthesis of this compound could potentially follow a similar pathway, starting from a suitable pyrrolidine derivative and employing a methylation step.

Molecular Structure Analysis

The molecular structure of carbamates is characterized by the presence of the carbamate group (–O(C=O)NH–). The specific structure of this compound would include a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a methyl group and linked to the carbamate functional group. The molecular structure and spectra of related carbamates have been studied using density functional theory, which provides insights into the geometry and electronic properties of these molecules .

Chemical Reactions Analysis

Carbamates can undergo various chemical reactions, including hydrolysis, which leads to the formation of the corresponding amine and carbon dioxide. The reactivity of carbamates can also be influenced by the substituents on the nitrogen atom and the surrounding chemical environment. For example, the introduction of a methyl group on the nitrogen atom in the C-2 side chain of carbapenem compounds enhances stability to renal dehydropeptidase-I . This suggests that the methyl group in this compound could similarly affect its chemical reactivity and stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the presence of substituents like methyl groups can influence the compound's hydrophobicity and steric effects, which in turn affect these properties. The thermodynamic properties of the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and aniline have been calculated, providing insights into the reaction heat, Gibbs free energy change, and equilibrium constants . These properties are crucial for understanding the behavior of carbamates in different environments and for their application in various fields.

Scientific Research Applications

Green Synthesis of Industrial Solvents

A significant application of derivatives similar to methyl N-(1-methylpyrrolidin-3-yl)carbamate involves the green synthesis of biobased industrial solvents. Research by Lammens et al. (2010) demonstrates a biobased method to synthesize N-Methylpyrrolidone (NMP) from γ-aminobutyric acid (GABA), utilizing methanol as a methylating agent. This process presents an eco-friendly alternative to fossil-based solvents, highlighting the potential of this compound derivatives in sustainable chemical processes (Lammens, Franssen, Scott, & Sanders, 2010).

Chemical Reactivity and Synthesis

In chemical synthesis, the reactivity of this compound and its derivatives is of interest. Pan and Shevlin (1997) explored the chemistry of N-methyl-3-dehydropyridinium ylids, providing insights into their potential applications in synthesizing complex organic compounds. These findings are crucial for developing new synthetic methodologies in organic chemistry (Pan & Shevlin, 1997).

Environmental and Analytical Applications

R. T. Krause's (1979) study on high-performance liquid chromatographic techniques for determining carbamate insecticides underscores another research application. The study involves the detection of N-Methyl carbamate insecticides, showcasing the importance of analytical methods in environmental monitoring and pesticide analysis (Krause, 1979).

Pharmaceutical and Biological Research

The synthesis and investigation of biological properties of 1 beta-methylcarbapenem compounds with a 5'-substituted-N-methylpyrrolidin-3'-ylthio group by Sunagawa et al. (1992) exemplify the pharmaceutical applications. This research focuses on enhancing stability and biological properties through molecular modifications, relevant for drug design and development (Sunagawa et al., 1992).

Catalysis and Material Science

The Re(I) NHC complexes study by Stanton et al. (2016) shows the role of N-heterocyclic carbene derivatives in catalyzing the electrochemical conversion of CO2. This research highlights the potential of these compounds in catalysis and environmental applications, demonstrating how molecular design can influence catalytic efficiency and selectivity (Stanton et al., 2016).

Safety and Hazards

The safety information available indicates that methyl N-(1-methylpyrrolidin-3-yl)carbamate is potentially hazardous . The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl N-(1-methylpyrrolidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-9-4-3-6(5-9)8-7(10)11-2/h6H,3-5H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBOVENUHUGTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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